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Indication: Lerociclib (Rujianing) is indicated in combination with fulvestrant for the treatment of adult

patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-)

locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy [1] [2] [3].

Mechanism of Action: Lerociclib is a highly selective, oral inhibitor of cyclin-dependent kinases 4 and 6

(CDK4/6). Its unique tricyclic and spirocyclic molecular structure contributes to high target affinity,

minimized off-target effects, and a differentiated safety profile [4] [5]. The following diagram illustrates its

mechanism and key advantages.
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Lerociclib MoA and Key Advantages
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Summary of Key Clinical Evidence (LEONARDA-1 Trial)

The approval and protocol for lerociclib are primarily supported by the LEONARDA-1 Phase III

randomized trial [1] [2] [3].

Trial Design: Randomized, double-blind, placebo-controlled, conducted in China (NCT05054751).

Patient Population: 275 patients with HR+/HER2- locally advanced or metastatic breast cancer who
had relapsed or progressed on prior endocrine therapy. The population included high-risk patients,
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such as those with visceral metastases (63.3%), liver metastases (37.8%), and primary endocrine

resistance (25.5%) [1] [2].
Intervention: Patients were randomized 1:1 to receive:

Experimental Arm: Lerociclib (150 mg twice daily, continuously) + Fulvestrant (500 mg IM,
per standard dosing).

Control Arm: Placebo + Fulvestrant.
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).

The table below summarizes the key efficacy outcomes from the trial.

Efficacy
Endpoint

Lerociclib +
Fulvestrant

Placebo +
Fulvestrant

Hazard Ratio (HR) & P-
value

| Median PFS (Investigator) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656) P = 0.000016

[1] [2] | | Median PFS (BICR) | 11.93 months | 5.73 months | HR: 0.353 (95% CI: 0.228-0.547) P =

0.000002 [2] | | Objective Response Rate (ORR) | 23.4% | 8.7% | - [2] [3] | | Clinical Benefit Rate (CBR) |

48.2% | Not fully reported | - [2] |

The trial also demonstrated consistent PFS benefit across all pre-specified subgroups, including patients with

primary endocrine resistance (HR=0.374), liver metastases (HR=0.487), and those who had received one

prior line of chemotherapy for metastatic disease (HR=0.286) [2] [3].

Detailed Administration & Safety Protocol

Dosing and Schedule

Recommended Dosage: Lerociclib 150 mg, taken orally twice daily with food [1] [3].

Dosing Schedule: Administered continuously on a 28-day cycle without the need for a drug holiday
[6] [5].

Combination Agent: Fulvestrant 500 mg administered intramuscularly on days 1 and 15 of the first
cycle, then on day 1 of each subsequent cycle [1] [2].

Safety Profile and Management
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The LEONARDA-1 trial established that lerociclib has a manageable safety profile. The most common

adverse events (AEs) are hematologic, with low rates of high-grade gastrointestinal toxicity [2] [5] [3].

Adverse Event
Lerociclib +
Fulvestrant (All
Grades)

Lerociclib +
Fulvestrant
(Grade ≥3)

Management Notes

Neutropenia 55% [6] 30% (G3), 5.1%

(G4) [2] [5]

Monitor CBC; dose

interruption/reduction is primary
management.

Leukopenia 40% [6] Not specified Monitor CBC.

Diarrhea 20% [6] No ≥G3 reported

[5]

Supportive care.

Anemia 20% [6] Not specified Monitor CBC.

Treatment
Discontinuation due
to AE

0.7% [2] [5] - Very low discontinuation rate
supports long-term use.

Key Safety Advantages: Unlike some other CDK4/6 inhibitors, lerociclib was not associated with increased

risks of QT prolongation, hepatotoxicity, venous thromboembolism (VTE), or interstitial lung disease

(ILD) in the LEONARDA-1 trial. Routine safety monitoring beyond standard care is not required [5].

Experimental Protocol Overview

For researchers seeking to understand the foundational clinical trial methodology, here is a summary of the

core protocol from the LEONARDA-1 study [1] [2].

1. Patient Recruitment:
Key Inclusion: Adults with HR+/HER2- locally advanced/metastatic breast cancer; progression
on prior endocrine therapy; ECOG PS 0-1.

Key Exclusion: Prior treatment with CDK4/6 inhibitors or fulvestrant; more than one line of
chemotherapy for advanced disease.

2. Randomization & Blinding: 1:1 randomization to lerociclib or placebo, double-blinded.
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3. Treatment Regimen:
Lerociclib/Placebo: 150 mg orally BID continuously.
Fulvestrant: 500 mg IM on Days 1, 15 (Cycle 1), then Day 1 (subsequent cycles).

Cycle duration: 28 days.
4. Efficacy Assessments:

Tumor Imaging: CT/MRI performed every 8 weeks for the first 18 months, then every 12
weeks thereafter.

Response Evaluation: Assessed per RECIST 1.1 by both investigators and a Blinded
Independent Central Review (BICR).

5. Safety Monitoring:
Continuous monitoring of AEs, graded per NCI CTCAE.

Regular laboratory tests, including complete blood counts (CBC).

Conclusion

Lerociclib, with its differentiated structure and high selectivity, represents a valuable new option in the

CDK4/6 inhibitor class. The robust efficacy and favorable tolerability profile demonstrated in the

LEONARDA-1 trial, particularly the low rates of severe neutropenia and GI toxicity enabling continuous

dosing, position it as a promising therapeutic strategy for patients with endocrine-resistant advanced breast

cancer.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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